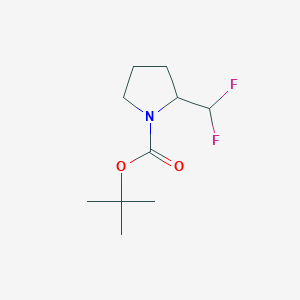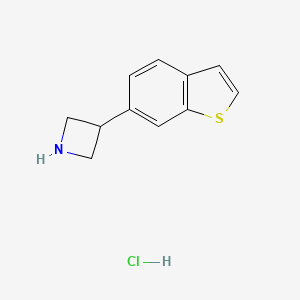
3-(6-Benzothienyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C11H12ClNS and a molecular weight of 225.74 g/mol This compound is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Benzothienyl)azetidine hydrochloride typically involves the reaction of 6-benzothiophene with azetidine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the ring formation. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The final product is usually purified through recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Benzothienyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothienyl group to a more saturated form.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated benzothienyl derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(6-Benzothienyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 3-(6-Benzothienyl)azetidine hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The benzothienyl group can interact with various enzymes and receptors, modulating their activity. The azetidine ring provides a unique structural framework that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Benzothienyl)pyrrolidine: Similar structure but with a five-membered ring.
3-(6-Benzothienyl)piperidine: Similar structure but with a six-membered ring.
3-(6-Benzothienyl)morpholine: Similar structure but with an oxygen atom in the ring.
Uniqueness
3-(6-Benzothienyl)azetidine hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The combination of the benzothienyl group and the azetidine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H12ClNS |
|---|---|
Peso molecular |
225.74 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-6-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H11NS.ClH/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11;/h1-5,10,12H,6-7H2;1H |
Clave InChI |
DQQBLGPECPNVGO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=C(C=C2)C=CS3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



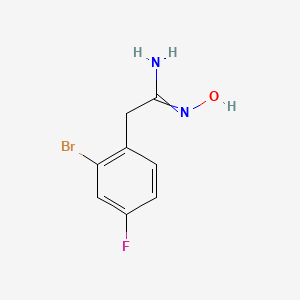


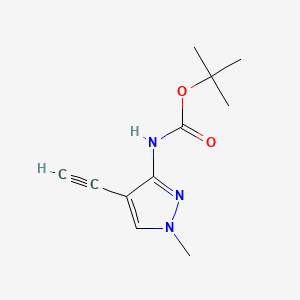
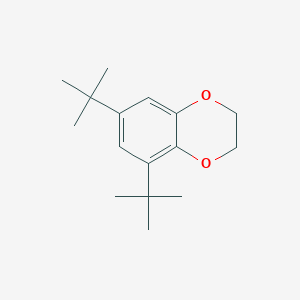


![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
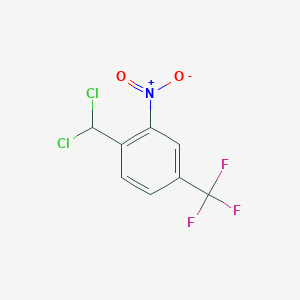
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
